molecular formula C8H10INO B2582298 4-Iodo-2-isopropoxypyridine CAS No. 1353777-52-2

4-Iodo-2-isopropoxypyridine

Cat. No.: B2582298
CAS No.: 1353777-52-2
M. Wt: 263.078
InChI Key: PCGNXOCFTWLIOK-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGNXOCFTWLIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 4-Iodo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Iodo-2-isopropoxypyridine

Executive Summary

This compound is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of biaryl and heterobiaryl scaffolds via palladium-catalyzed cross-coupling. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C4-iodine atom serves as a highly reactive handle for oxidative addition, while the C2-isopropoxy group functions as both a solubilizing moiety and a steric modulator that influences the binding affinity of final drug candidates. This guide outlines the molecular specifications, validated synthetic routes, and quality control parameters required for its integration into high-throughput drug discovery workflows.

Physicochemical Profile

The core molecular specifications are defined below. Researchers must verify these parameters against Certificate of Analysis (CoA) data upon receipt of material.

ParameterSpecificationTechnical Note
IUPAC Name 4-Iodo-2-(propan-2-yloxy)pyridine-
CAS Number 1353777-52-2 Unique identifier for database verification.
Molecular Formula C₈H₁₀INO Elemental Composition: C (36.52%), H (3.83%), I (48.25%), N (5.32%), O (6.08%)
Molecular Weight 263.08 g/mol Average mass. Monoisotopic mass: 262.978 g/mol .
Physical State Solid / Crystalline PowderTypically off-white to pale yellow; light-sensitive.
Solubility DCM, DMSO, Methanol, Ethyl AcetateLipophilic nature due to isopropoxy group.
LogP (Predicted) ~2.9 - 3.2Indicates good membrane permeability potential for derivatives.

Synthetic Architecture & Manufacturing

Retrosynthetic Analysis

The synthesis of this compound is governed by the principles of Nucleophilic Aromatic Substitution (


). The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The key challenge is regioselectivity : directing the alkoxylation to the C2 position while preserving the C4-iodine.
  • Precursor: 2,4-Diiodopyridine (or 2-Fluoro-4-iodopyridine).

  • Nucleophile: Sodium Isopropoxide (formed in situ from Isopropanol + NaH).

  • Regiocontrol: The C2 position is significantly more electrophilic than C4 due to the inductive electron-withdrawing effect of the adjacent nitrogen atom (

    
    -effect). This allows for selective substitution at C2 under controlled temperatures.
    
Validated Synthetic Workflow

The following workflow describes the regioselective synthesis from 2,4-diiodopyridine.

Synthesis Precursor 2,4-Diiodopyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack (C2) Reagents Isopropanol + NaH (THF, 0°C to RT) Reagents->Intermediate Product This compound (Target) Intermediate->Product Elimination of NaI

Figure 1: Regioselective


 synthesis pathway. The reaction exploits the higher electrophilicity of the C2 position relative to C4.

Operational Protocol (General Procedure):

  • Activation: Suspend Sodium Hydride (1.1 eq) in anhydrous THF under Argon at 0°C.

  • Alkoxide Formation: Add Isopropanol (1.1 eq) dropwise. Stir for 30 min to generate sodium isopropoxide.

  • Addition: Add solution of 2,4-Diiodopyridine (1.0 eq) in THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC/LC-MS.

    • Critical Control Point: Do not heat excessively (>60°C) to prevent bis-substitution (formation of 2,4-diisopropoxypyridine).

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Analytical Characterization (Self-Validating Systems)

To ensure "Trustworthiness," the identity of the compound must be validated using orthogonal analytical techniques. The following data patterns confirm the structure.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum should exhibit distinct signals for the pyridine protons and the isopropoxy group.

Signal (

ppm)
MultiplicityIntegralAssignmentStructural Logic
8.05 - 7.95 Doublet (

Hz)
1HC6-HProton adjacent to Nitrogen (deshielded).
7.15 - 7.10 Doublet of Doublets1HC5-HCoupling with C6-H and C3-H.
6.95 - 6.90 Doublet (

Hz)
1HC3-HShielded by adjacent alkoxy group; meta-coupling.
5.25 - 5.15 Septet1H-OCH<Methine proton of the isopropoxy group.
1.35 - 1.30 Doublet6H-CH₃Methyl protons of the isopropoxy group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Isotope Pattern: A clean mono-isotopic peak is expected. Unlike bromine or chlorine, iodine does not show a significant M+2 isotope peak, simplifying identification.

Applications in Drug Discovery

This compound functions as a versatile "linchpin" in modular drug synthesis. The C4-iodine is significantly more reactive toward oxidative addition (Pd⁰ insertion) than the pyridine nitrogen or the alkoxy group, enabling chemoselective functionalization.

Functionalization Pathways

The compound is primarily used in Suzuki-Miyaura Cross-Coupling to install aryl or heteroaryl groups at the C4 position.

Applications Core This compound (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd cat.) Core->Buchwald ProductA 4-Aryl-2-isopropoxypyridine (Biaryl Scaffold) Suzuki->ProductA ProductB 4-Alkynyl-2-isopropoxypyridine (Extended Linker) Sonogashira->ProductB ProductC 4-Amino-2-isopropoxypyridine (Kinase Inhibitor Core) Buchwald->ProductC

Figure 2: Divergent synthesis capabilities. The C4-Iodo handle allows for the rapid generation of diverse chemical libraries.

Strategic Value in SAR
  • Isopropoxy Group: Provides steric bulk and lipophilicity. It can fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) and protect the C2 position from metabolic oxidation.

  • Pyridyl Nitrogen: Acts as a hydrogen bond acceptor, crucial for interaction with hinge regions in kinase active sites.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light (Iodine-carbon bonds can be photolabile).

  • Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66614013, this compound. Retrieved from [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, part vii, 288-301. (Provides general methodology for alkoxypyridine synthesis). Retrieved from [Link]

  • Neufeldt, S. R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Contextual reference for regioselectivity in di-halo heterocycles). Retrieved from [Link]

A Comprehensive Technical Guide to 4-Iodo-2-isopropoxypyridine: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4-Iodo-2-isopropoxypyridine, a key building block for professionals in research and drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety protocols with insights into the compound's chemical properties and synthetic utility. The information presented herein is grounded in established safety principles and authoritative chemical literature to ensure both technical accuracy and practical relevance for the laboratory setting.

A Note on Data Extrapolation: A specific, publicly available Safety Data Sheet for this compound is not readily found. Therefore, the hazard identification, safety protocols, and toxicological information presented in this guide are based on data from the closely related and well-documented compound, 4-Iodopyridine . This extrapolation is made on the basis of shared structural alerts, namely the iodinated pyridine core, which is the primary driver of reactivity and potential hazards. Researchers must always perform their own risk assessment before use.

Compound Identification and Physicochemical Properties

This compound belongs to the family of halogenated pyridines, which are versatile intermediates in organic synthesis.[1] The presence of an iodine atom at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric profile, making it a valuable reagent.

PropertyData for this compoundData for 4-Iodopyridine (Reference)
Molecular Formula C₈H₁₀INO[2]C₅H₄IN[3][4]
Molecular Weight 262.98 g/mol (Monoisotopic)[2]205.00 g/mol [3][5][4]
CAS Number Not readily available15854-87-2[3][6][7]
Appearance Not specified; likely a solidWhite to off-white solid or crystals[3][7]
Melting Point Not specified94-99 °C[3][8]
Primary Application Synthetic building blockBuilding block for proteomics research and organic synthesis[4][7]

The key feature of this molecule is the carbon-iodine bond, which is susceptible to oxidative addition with transition metal catalysts. This makes it an excellent substrate for cross-coupling reactions.[1] The isopropoxy group at the 2-position provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the resulting molecules.[1]

Hazard Identification and GHS Classification

Based on the surrogate compound, 4-Iodopyridine, this substance should be treated as harmful and an irritant. The Globally Harmonized System (GHS) classification indicates multiple hazards that require stringent safety controls.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][5][6]
Skin Irritation Category 2H315: Causes skin irritation[5][6]
Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][5][6]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [3][6]

The primary hazards are ingestion, skin/eye contact, and inhalation of dust or powder, leading to irritation of the respiratory system.[5][6] These hazards are typical for many halogenated aromatic compounds and necessitate careful handling to prevent exposure.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling and storage is critical to mitigate the risks associated with this compound.

Engineering Controls and Workspace Preparation

The causality for requiring robust engineering controls stems from the H335 "May cause respiratory irritation" classification. The compound's solid form can become airborne as dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[6][9] A certified chemical fume hood is mandatory to prevent inhalation of dust.

  • Emergency Equipment: An eye wash station and safety shower must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The requirement for comprehensive PPE is dictated by the H315 (skin irritation) and H319 (serious eye irritation) classifications.

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]Prevents eye contact which can cause serious irritation.
Skin Protection Wear impervious, flame-retardant clothing and appropriate protective gloves (e.g., nitrile rubber).[6][10]Prevents skin contact which causes irritation. Contaminated clothing must be removed and washed before reuse.[6][9]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate particulate filter (NIOSH/MSHA or EN 149 approved).[6][9]Protects against respiratory tract irritation from inhaling dust.
Storage and Incompatibility

Proper storage ensures the compound's stability and prevents hazardous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] A storage temperature of -20°C is recommended for the analogous 4-Iodopyridine.[3][8]

  • Incompatible Materials: Avoid contact with strong acids and strong bases.[9]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A 1. Conduct Risk Assessment (Review SDS Proxy Data) B 2. Verify Fume Hood Operation A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Transfer Compound in Fume Hood (Avoid Dust Generation) C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Decontaminate Work Surface E->F G 7. Dispose of Waste (In Approved Container) F->G H 8. Remove PPE & Wash Hands G->H

Caption: A logical workflow for the safe laboratory handling of this compound.

Emergency and First-Aid Procedures

In the event of exposure, immediate and correct action is crucial. These protocols are derived directly from the hazard statements.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes (at least 15).[6][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[10]

  • Hazardous Combustion Products: Thermal decomposition can release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Reactivity and Synthetic Utility for Drug Discovery

The true value of this compound for its target audience lies in its reactivity profile. The carbon-iodine bond is the key functional handle for building molecular complexity.

Core Reactivity: Cross-Coupling Reactions

The C-I bond is readily activated by transition metal catalysts (e.g., Palladium, Copper), making it an excellent electrophile for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse substituents at the 4-position of the pyridine ring.[1]

Key Reactions Include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

The steric hindrance provided by the 2-isopropoxy group can be leveraged to direct the regioselectivity of these reactions, which is a critical consideration in the synthesis of complex, highly substituted molecules for drug discovery programs.[1]

Caption: Utility of this compound in Suzuki cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions where an anionic intermediate can be stabilized by the nitrogen atom.[1] While the C-I bond is more known for cross-coupling, under certain conditions, SNAr reactions can also be a viable pathway for functionalization.

Disposal Considerations

Waste disposal must be handled with the same level of care as the compound itself.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][9]

  • Contaminated Packaging: Empty containers may retain product residue. All label warnings and safety precautions must be followed until the container is properly cleaned or destroyed.[12]

References

  • This compound (C8H10INO) . PubChemLite. Available at: [Link]

  • SAFETY DATA SHEET - DOWSIL™ SG 121 Curing Agent . Dow Chemical Company. Available at: [Link]

  • 4-Iodopyridine | C5H4IN | CID 609492 . PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Tetrahydrofuran . Fisher Scientific. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 4-Iodo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-iodo-2-isopropoxypyridine with various amines is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 targets). While the C4-iodine offers a reactive handle for oxidative addition, the pyridine nitrogen and the steric/electronic influence of the C2-isopropoxy group present specific challenges, including catalyst poisoning and potential side reactions like reductive dehalogenation.

This guide details two optimized protocols designed to overcome these barriers. Protocol A utilizes a bis-phosphine system (Xantphos) for robust coupling of secondary amines and heterocycles. Protocol B employs a precatalyst system (BrettPhos Pd G3) for challenging primary amines and sterically hindered substrates.

Substrate Analysis & Mechanistic Strategy

The Substrate: this compound
  • Electronic Profile: The pyridine ring is electron-deficient, facilitating oxidative addition at the C-I bond. The C2-isopropoxy group acts as a weak electron donor by resonance (+M), slightly deactivating the ring compared to 2-halopyridines, but significantly improving stability against nucleophilic aromatic substitution (

    
    ) side reactions relative to 2-fluoropyridines.
    
  • Steric Profile: The isopropyl group adds bulk at the ortho position to the nitrogen, potentially influencing the binding mode of the catalyst.

  • Catalyst Poisoning: The unmasked pyridine nitrogen is a competent ligand (

    
    -donor) that can displace phosphines, leading to the formation of inactive bis-pyridine palladium complexes (
    
    
    
    ).
Ligand Selection Strategy

To prevent catalyst poisoning, the ligand must be sterically bulky and electron-rich to outcompete the pyridine nitrogen for the Pd center.

  • Xantphos: A wide bite-angle bis-phosphine. It enforces a geometry that favors reductive elimination and protects the Pd center from pyridine coordination.

  • BrettPhos: A bulky dialkylbiaryl monophosphine. It is exceptionally effective for primary amines and prevents the formation of bridging halide dimers.

Decision Matrix & Workflow

The following decision tree outlines the logical selection of conditions based on the nucleophile type.

G Start Substrate: This compound AmineType Select Amine Nucleophile Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) / Heterocycle AmineType->Secondary ProtoB PROTOCOL B: BrettPhos Pd G3 NaOtBu, Toluene, 80°C Primary->ProtoB Standard Recommendation StericCheck Steric Hindrance? Secondary->StericCheck ProtoA PROTOCOL A: Pd2(dba)3 + Xantphos Cs2CO3, Dioxane, 100°C StericCheck->ProtoA Cyclic/Unconstrained ProtoC Alternative: RuPhos Pd G3 (For acyclic secondary amines) StericCheck->ProtoC Acyclic/Bulky

Figure 1: Strategic selection of catalytic systems based on nucleophile class.

Experimental Protocols

Protocol A: General Coupling (Secondary Amines/Heterocycles)

Target: Morpholines, Piperazines, Piperidines. Rationale: The large bite angle of Xantphos (111°) promotes the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

Materials Table
ReagentEquiv.Role
This compound 1.0Substrate
Amine (e.g., Morpholine) 1.2Nucleophile
Pd2(dba)3 0.02 (2 mol%)Pd Source
Xantphos 0.04 (4 mol%)Ligand
Cs2CO3 2.0Base (Mild)
1,4-Dioxane 0.2 MSolvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, add

    
     (18.3 mg per mmol substrate) and Xantphos (23.1 mg per mmol) to a vial. Add 1 mL of degassed 1,4-dioxane and stir at RT for 5 minutes until the solution turns a clear dark red/orange (indicative of active 
    
    
    
    species).
  • Reaction Assembly: To a separate reaction vessel equipped with a stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse the catalyst vial with the remaining solvent to reach a final concentration of 0.2 M.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The 2-isopropoxy group increases lipophilicity, aiding separation from polar byproducts.

Protocol B: High-Performance Coupling (Primary Amines)

Target: Anilines, Benzylamines, Aliphatic primary amines. Rationale: Primary amines can form stable amido-palladium complexes that resist reductive elimination. BrettPhos is specifically engineered to destabilize this intermediate, forcing product release. We use the G3 Precatalyst to ensure accurate stoichiometry and rapid initiation.

Materials Table
ReagentEquiv.Role
This compound 1.0Substrate
Amine (R-NH2) 1.2Nucleophile
BrettPhos Pd G3 0.02 (2 mol%)Precatalyst
NaOtBu 1.4Base (Strong)
Toluene 0.2 MSolvent
Step-by-Step Procedure
  • Charge Solids: In a nitrogen-filled glovebox (preferred) or under high-flow Argon, charge a reaction tube with the substrate (1.0 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.4 equiv).

    • Note: If the amine is a solid, add it here.

  • Solvent/Amine Addition: Add anhydrous Toluene (0.2 M). If the amine is a liquid, add it now via microliter syringe.

  • Degassing: If not in a glovebox, sparge the mixture with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80°C .

    • Note: Primary amines often couple faster; monitor by LCMS after 1 hour.

  • Quench: Cool to RT. Dilute with DCM and wash with water (to remove salts).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination can arrest the cycle.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Ar-I Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 + Base Poison OFF-CYCLE: Pd-Pyridine Complex (Catalyst Death) OxAdd->Poison Pyridine N Binding Dehal SIDE REACTION: Dehalogenation (H-Ar) OxAdd->Dehal Beta-H Elim (if alcohol solvent) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle showing the competitive inhibition by the pyridine nitrogen.

Troubleshooting Guide
ObservationProbable CauseSolution
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuBrettPhos (bulkier ligands prevent N-binding). Ensure solvents are degassed.[1]
Dehalogenation (Ar-H)

-Hydride Elimination
Avoid alcoholic solvents (use Toluene/Dioxane). Reduce temperature.
Ether Cleavage (Ar-OH) Acidic ImpuritiesEnsure the reaction remains basic. Avoid prolonged heating >110°C.
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2:1 (if not using G3 precatalyst).

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Technical Library.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2025). "Buchwald-Hartwig Amination: Mechanism and Ligands." Organic Chemistry Portal.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Iodo-2-isopropoxypyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting for 4-Iodo-2-isopropoxypyridine Cross-Couplings Audience: Medicinal Chemists, Process Chemists

Executive Summary

The coupling of This compound presents a unique "push-pull" challenge in palladium catalysis. The C4-iodide is highly reactive toward oxidative addition, but the reaction is frequently compromised by two opposing forces: catalyst poisoning by the pyridine nitrogen and electronic deactivation/side-reactions introduced by the C2-isopropoxy group.

This guide moves beyond generic "screening conditions" to provide a mechanistic approach for maximizing yield in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Module 1: The Catalyst System ("The Engine")

The Problem: The pyridine nitrogen lone pair is a potent


-donor that binds to the electrophilic Pd(II) center, displacing phosphine ligands and forming an inactive Pd(Ar)(L)(Pyridine) complex. This arrests the catalytic cycle prior to transmetallation.

The Solution: Use bulky, electron-rich ligands that create a "steric wall," preventing the pyridine nitrogen from coordinating to the palladium while facilitating oxidative addition.

Recommended Catalyst Systems
Reaction TypePrimary RecommendationLigand ClassMechanism of Action
Suzuki-Miyaura Pd(dppf)Cl₂ or XPhos Pd G3 Bidentate Ferrocenyl or Buchwald Biaryldppf has a large bite angle that resists displacement. XPhos provides steric bulk to block N-coordination.
Buchwald-Hartwig BrettPhos Pd G3 or RuPhos Pd G3 Dialkylbiaryl phosphinesSpecific for C-N coupling; prevents formation of stable Pd-amido dimers and resists pyridine poisoning.
Sonogashira PdCl₂(PPh₃)₂ + CuI (excess)Monodentate PhosphineClassic system works if CuI loading is optimized (see Troubleshooting).

Critical Protocol Note: Avoid Pd(PPh3)4 for this substrate. The labile triphenylphosphine ligands are easily displaced by the pyridine substrate, leading to immediate catalyst arrest (observed as reaction stalling at ~30-40% conversion).

Module 2: The Reaction Environment ("The Chassis")

The Problem: The C2-isopropoxy group is an acetal-like functionality. While it donates electron density to the ring (deactivating C4 slightly), its primary risk is nucleophilic aromatic substitution (


)  or acid-catalyzed hydrolysis .
  • 
     Risk:  Strong hydroxide bases (NaOH, KOH) can displace the isopropoxy group, yielding the 2-pyridone byproduct.
    
  • Protodeiodination: In alcoholic solvents,

    
    -hydride elimination from the solvent can lead to the reduced product (2-isopropoxypyridine), stripping the iodine without coupling.
    
Optimized Conditions Matrix
VariableRecommendationRationale
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Mild enough to prevent C2-isopropoxy displacement; strong enough to activate boronic acids. Avoid: NaOH, KOtBu.
Solvent 1,4-Dioxane/Water (4:1) or Toluene Aprotic organic phase prevents solvolysis. Water is strictly required for the Suzuki transmetallation step but should be minimized.
Temperature 80°C - 100°C High temperature required to overcome the energy barrier of the electron-rich pyridine ring oxidative addition.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition . The coupled product (a 2-isopropoxy-4-arylpyridine) is often more basic/coordinating than the starting material.

  • Fix: Switch to a "Pre-catalyst" system like XPhos Pd G3 . These release the active Pd(0) species slowly and contain a ligand (XPhos) that binds Pd so tightly that the product cannot displace it.

Q2: I see a major byproduct with M-126 mass (loss of Iodine, +H).

A: This is protodeiodination (reduction). It occurs when the oxidative addition complex L-Pd(Ar)-I undergoes transmetallation with a hydride source instead of your coupling partner.

  • Source: Often trace alcohols in the solvent or the boronic acid itself.

  • Fix:

    • Switch solvent to strictly anhydrous Toluene or DME .

    • Increase the concentration of the coupling partner (Boronic acid/Amine).

    • Lower the reaction temperature slightly (e.g., 100°C

      
       80°C).
      
Q3: The isopropoxy group disappeared, and I isolated a polar solid (Pyridone).

A: You used conditions that triggered ether cleavage .

  • Cause: Strong Lewis Acids (unlikely here) or strong nucleophiles (OH⁻, OMe⁻) attacking C2.

  • Fix: Ensure your base is anhydrous K₃PO₄ . If using a Suzuki coupling, reduce the water ratio to the minimum required for boronate solubility (e.g., 10:1 Dioxane:Water).

Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision logic for optimization.

ReactionLogic Start Start: this compound Condition_Check Select Conditions Start->Condition_Check Path_Success Pathway A: Successful Coupling (Bulky Ligand + Mild Base) Condition_Check->Path_Success XPhos/SPhos, K3PO4 Path_Poison Pathway B: Catalyst Poisoning (Pyridine N binds Pd) Condition_Check->Path_Poison Pd(PPh3)4, Low Loading Path_Deiodo Pathway C: Protodeiodination (Solvent H-transfer) Condition_Check->Path_Deiodo Alcoholic Solvent, High T Path_Hydrolysis Pathway D: C2-Cleavage (Strong Nucleophile/Acid) Condition_Check->Path_Hydrolysis NaOH/KOH, Strong Acid Product Target Product (High Yield) Path_Success->Product Stalled Stalled Reaction (<50% Conv.) Path_Poison->Stalled Reduced Reduced Byproduct (Des-iodo) Path_Deiodo->Reduced Pyridone Pyridone Byproduct (Loss of iPr) Path_Hydrolysis->Pyridone Stalled->Condition_Check Action: Switch to Buchwald G3 Reduced->Condition_Check Action: Use Anhydrous Toluene

Caption: Mechanistic decision tree showing the relationship between reaction conditions and chemical outcomes (Yield vs. Poisoning/Side-Reactions).

Standardized Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 4-Aryl-2-isopropoxypyridine via Suzuki-Miyaura Coupling.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 M aqueous solution or finely ground solid)

  • Solvent: 1,4-Dioxane (5 mL, 0.2 M concentration)

Step-by-Step Procedure:

  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and XPhos Pd G3.

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Base: Add the K₃PO₄ solution (degassed).

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Self-Validation: Monitor by TLC or LCMS at 1 hour. The spot for the starting iodide (usually less polar) should diminish rapidly.

  • Workup: Upon completion (typically 2-4 hours), dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over Na₂SO₄.

    • Note: Do not use acidic washes (e.g., 1N HCl) during workup to avoid hydrolyzing the isopropoxy group.

References
  • BenchChem Technical Support. Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[1][2][3][4] Retrieved from

  • M. Koley et al. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.[5] Semantic Scholar (2015).[5] Retrieved from

  • Schroeder Group. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science (2022). Retrieved from

  • RSC Chemical Science. Pyridine sulfinates as general nucleophilic coupling partners...[6] (2017). Retrieved from

  • Wikipedia. Buchwald–Hartwig amination Mechanism and Scope. Retrieved from

Sources

Technical Support Center: Purification of 4-Iodo-2-isopropoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-iodo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this and similar pyridine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts

Question: I'm having difficulty separating my this compound from a closely-eluting impurity. What are the likely causes and how can I improve the resolution?

Answer: Poor resolution in column chromatography is a common challenge, often stemming from suboptimal selection of the stationary or mobile phase. For halogenated pyridines, the polarity of the desired product can be very similar to that of starting materials (e.g., 2-isopropoxypyridine) or dehalogenated byproducts.[1][2]

Underlying Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in broad, overlapping peaks.

    • Solution: Systematically screen different solvent systems. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[3] A shallow gradient of the polar solvent can often effectively separate closely related compounds.[1]

  • Stationary Phase Interactions: Standard silica gel can interact strongly with the basic nitrogen of the pyridine ring, leading to peak tailing and poor separation.[4][5]

    • Solution: Consider alternative stationary phases. A pentafluorophenyl (PFP) or phenyl-hexyl column can offer different selectivity through π-π interactions with the aromatic ring.[1][2] For particularly challenging separations, reversed-phase chromatography on a C8 or C18 column may be effective.[6]

Step-by-Step Protocol for Optimizing Separation:

  • Thin-Layer Chromatography (TLC) Analysis: Before attempting a column, run several TLC plates with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The ideal solvent system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Mobile Phase Modification: If peak tailing is observed on TLC, add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent.[4][5] This will compete with the pyridine for binding to acidic silanol groups on the silica gel, resulting in more symmetrical peaks.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred over dry packing to minimize air bubbles and ensure a homogenous stationary phase bed.[7][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. For better resolution, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel or Celite before being added to the top of the column.[1][8]

Issue 2: Product Degradation on the Column

Question: My yield of this compound is significantly lower than expected after column chromatography, and I suspect it's degrading on the silica gel. How can I confirm this and prevent it?

Answer: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[9] Iodinated compounds can also be light-sensitive.

Diagnostic and Preventative Measures:

  • 2D TLC Analysis: To check for on-plate degradation, which is indicative of instability on silica, perform a 2D TLC.[4][9]

    • Spot your crude mixture in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate and rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • If any spots appear off the diagonal, it indicates that the compound is degrading on the silica.[9]

  • Use of Neutralized or Deactivated Silica:

    • Solution: Use silica gel that has been pre-treated with a base. This can be done by washing the silica with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, commercially available deactivated silica gel can be used.

  • Alternative Adsorbents:

    • Solution: Consider using a more inert stationary phase like neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

  • Minimize Exposure to Light:

    • Solution: Wrap the column in aluminum foil to protect the light-sensitive iodinated compound during the purification process.

Issue 3: Difficulty Visualizing the Product on TLC Plates

Question: I'm having trouble seeing the spots for my this compound on the TLC plate. What are the best visualization techniques?

Answer: While many organic compounds are colorless, several methods can be used to visualize them on a TLC plate.[10]

Recommended Visualization Methods:

  • UV Light: this compound contains a pyridine ring, which is an aromatic system that should be UV active.[11][12]

    • Procedure: View the developed TLC plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots on a fluorescent green background.[13] Lightly circle the spots with a pencil as they will disappear when the UV light is removed.[11][13]

  • Iodine Staining: Iodine vapor reacts with many organic compounds to form colored complexes, appearing as yellow-brown spots.[10][13]

    • Procedure: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine.[10][14] The spots should appear within a few minutes. This method is semi-destructive.[13]

  • Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized.

    • Procedure: Briefly dip the TLC plate in a solution of potassium permanganate, then gently heat with a heat gun. Compounds will appear as yellow or brown spots on a purple background.

Issue 4: Product is a Solid and Crystallizes in the Column

Question: My purified this compound, which is a solid, is precipitating on the column during purification. How can I prevent this?

Answer: The solubility of your compound in the mobile phase is crucial. If the concentration of the eluting band exceeds its solubility, it can crystallize.

Troubleshooting Strategies:

  • Increase Solvent Strength: A more polar mobile phase may increase the solubility of your product. However, this must be balanced with achieving adequate separation.

  • Elevated Temperature: Gently warming the column can increase the solubility of the compound. This can be achieved by wrapping the column with heating tape or placing it in a heated jacket.

  • Lower Sample Load: Overloading the column can lead to concentrations that exceed the solubility limit.[4] Reduce the amount of crude material loaded onto the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

Q2: What are common impurities in the synthesis of this compound?

A2: Impurities can arise from starting materials, byproducts, or degradation products.[15] Common impurities could include:

  • Unreacted 2-isopropoxypyridine.

  • De-iodinated 2-isopropoxypyridine.

  • Isomers formed during the iodination reaction.

  • Inorganic salts from the workup.[15]

Q3: What safety precautions should be taken when handling this compound?

A3: Based on the safety data for 4-iodopyridine, this compound should be handled with care. It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[16][17][18] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, particularly if normal-phase chromatography fails to provide adequate separation. A C8 or C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.[6] The addition of a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for basic compounds like pyridines.[4][19]

Section 3: Experimental Workflow and Data Presentation

Recommended Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound. Optimization will be required based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by testing various ratios of hexanes:ethyl acetate on TLC plates. If necessary, add 0.5% triethylamine to the eluent.

  • Column Preparation:

    • Plug the bottom of the column with a small piece of cotton or glass wool.[7]

    • Add a small layer of sand.[7]

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.[7][20]

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.[7][20]

    • Add another layer of sand on top of the packed silica.[8]

    • Drain the solvent until it is just level with the top of the sand.[21]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.[7]

    • Alternatively, use a dry loading method as described in Issue 1.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.[22]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes degradation Product Degradation problem->degradation Yes visualization Visualization Issues problem->visualization Yes crystallization Crystallization in Column problem->crystallization Yes no_problem Purification Successful problem->no_problem No poor_sep_q Optimize Mobile Phase? (TLC Screening) poor_sep->poor_sep_q degradation_q Confirm with 2D TLC? degradation->degradation_q visualization_q Try Different Methods? visualization->visualization_q crystallization_q Modify Conditions? crystallization->crystallization_q poor_sep_a1 Adjust Solvent Ratio Add Triethylamine poor_sep_q->poor_sep_a1 Yes poor_sep_q2 Change Stationary Phase? poor_sep_a1->poor_sep_q2 poor_sep_a2 Use Alumina or Reversed-Phase poor_sep_q2->poor_sep_a2 Yes degradation_a1 Use Deactivated Silica or Alumina degradation_q->degradation_a1 Yes degradation_a2 Protect from Light degradation_a1->degradation_a2 visualization_a1 Use UV Lamp (254 nm) visualization_q->visualization_a1 Yes visualization_a2 Use Iodine or Permanganate Stain visualization_a1->visualization_a2 crystallization_a1 Increase Solvent Strength or Column Temperature crystallization_q->crystallization_a1 Yes crystallization_a2 Reduce Sample Load crystallization_a1->crystallization_a2

Sources

stability of 4-Iodo-2-isopropoxypyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Document ID: TSP-PYR-4I2O-001 Status: Active Last Updated: 2025-05-15

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Iodo-2-isopropoxypyridine . If you are accessing this guide, you are likely using this molecule as a scaffold for cross-coupling (Suzuki, Sonogashira) or as a building block in medicinal chemistry.

The Core Challenge: This molecule presents a specific "stability paradox" during synthesis. The pyridine nitrogen is basic, inviting protonation, while the 2-isopropoxy group is an "acid-labile mask" for the thermodynamically stable 2-pyridone. Under acidic conditions (e.g., Boc-deprotection, acidic workups), you risk cleaving the ether bond, resulting in the formation of 4-iodo-2(1H)-pyridone , a difficult-to-remove impurity that kills downstream reactivity.

Module 1: The Instability Mechanism (The "Why")

To prevent degradation, you must understand the mechanism. The conversion of 2-alkoxypyridines to 2-pyridones is acid-catalyzed and driven by the thermodynamic stability of the amide-like pyridone tautomer.

Degradation Pathway

The isopropoxy group (


) is particularly susceptible because the isopropyl group can stabilize a positive charge better than a methyl group, facilitating cleavage via 

-like or acid-assisted

pathways.

degradation_mechanism Start This compound (Stable Precursor) Protonated N-Protonated Intermediate (Activated for Nucleophilic Attack) Start->Protonated + H+ (Fast Equilibrium) Acid Acidic Medium (H+) Acid->Protonated TS Transition State (Nu: attacks iPr or O-C bond) Protonated->TS Rate Limiting Step Pyridone 4-Iodo-2-pyridone (Impurity) TS->Pyridone Ether Cleavage Byproduct Isopropyl Cation/Halide (Leaving Group) TS->Byproduct

Figure 1: Acid-catalyzed hydrolysis mechanism. Protonation of the pyridine nitrogen activates the C2-position, making the ether oxygen a better leaving group or the alkyl group susceptible to nucleophilic attack.

Module 2: Troubleshooting Scenarios

Scenario A: "I need to remove a Boc group, but I'm losing my isopropoxy group."

The Issue: Standard Boc deprotection uses Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane. Both conditions are strong enough to cleave the 2-isopropoxy ether, especially if allowed to warm to room temperature or if reaction times are prolonged.

Technical Recommendation: Avoid Bronsted acids if possible. Switch to Lewis acids or milder conditions.

MethodRisk LevelProtocol Notes
TFA / DCM (Standard) HIGH Not recommended. If unavoidable, use dilute TFA (10-20%) at 0°C and quench immediately upon consumption of starting material.
HCl / Dioxane HIGH Not recommended. The chloride ion is a nucleophile that can assist in dealkylation (

).
TMSOTf / 2,6-Lutidine LOW Preferred. Silylating agents cleave Boc carbamates under milder conditions without the harsh proton source that activates the pyridine ether.
ZnBr2 / DCM LOW Alternative. A mild Lewis acid method specific for Boc removal in sensitive substrates.
Scenario B: "My product precipitated during aqueous workup."

The Issue: You likely acidified the aqueous layer to pH < 3. The Fix:

  • Check pH: this compound is a weak base. At low pH, it is protonated and water-soluble.

  • Neutralization: Slowly adjust pH to ~8-9 using Saturated

    
    . The free base should precipitate or extract easily into organic solvent (EtOAc or DCM).
    
  • Avoid: Do not use strong acids (HCl) to break emulsions; use brine instead.

Module 3: Self-Validating Experimental Protocols

Protocol 1: Acid Stability Stress Test

Before committing your entire batch to a reaction, validate stability.

  • Prepare: Dissolve 10 mg of this compound in 0.5 mL of the proposed solvent (e.g., DCM).

  • Induce: Add the acid equivalent (e.g., 5 eq. TFA) at 0°C.[1]

  • Monitor: Take an aliquot at t=5 min, 30 min, and 1 hr.

  • Analyze (TLC/LCMS):

    • Target: Parent Mass (

      
      ).
      
    • Impurity: Look for Mass - 42 (Loss of isopropyl:

      
      ). 2-Pyridones are often much more polar than the parent ether (lower 
      
      
      
      on TLC).
  • Decision: If >5% pyridone forms within the reaction timeframe, ABORT and switch to the "TMSOTf" method.

Protocol 2: Safe Workup Decision Tree

workup_logic Start Reaction Complete (Contains Acid) Q1 Is the mixture homogeneous? Start->Q1 DirectQuench Cool to 0°C Add Sat. NaHCO3 slowly Q1->DirectQuench Yes (e.g., DMF/TFA) Dilute Dilute with organic solvent (EtOAc/DCM) Q1->Dilute No (Biphasic) CheckPH Check Aqueous pH Target: pH 8-9 DirectQuench->CheckPH Dilute->DirectQuench Extract Extract Organic Layer CheckPH->Extract pH > 8 Adjust Add more Base (Do NOT add strong acid) CheckPH->Adjust pH < 7 Adjust->CheckPH

Figure 2: Decision tree for quenching reactions involving this compound to prevent transient high-acidity spikes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the isopropoxy group used if it is unstable? A: The isopropoxy group serves two roles:

  • Steric Bulk: It directs metallation or halogenation to specific positions (ortho-lithiation direction).

  • Solubility: It makes the molecule significantly more lipophilic than the methoxy analog or the pyridone, facilitating chromatography.

  • Masking: It "hides" the pyridone functionality, which can be revealed later if desired by treatment with strong acid (e.g., HBr/AcOH).

Q2: Can I use HCl to make a salt of this compound? A: Proceed with extreme caution. While pyridine salts are common, the 2-alkoxy group makes salt formation risky. If you must, use anhydrous HCl in ether at 0°C and filter immediately. Do not store the salt in a protic solvent (water/methanol) or it will hydrolyze over time.

Q3: How do I distinguish the impurity (2-pyridone) from the product? A:

  • TLC: The pyridone is significantly more polar (stays near the baseline in Hex/EtOAc).

  • NMR:

    • Product: Isopropyl septet at ~5.3 ppm, doublet methyls at ~1.3 ppm.

    • Impurity: Loss of isopropyl signals; appearance of a broad NH singlet (typically 11-13 ppm).

Q4: Is the Iodine atom stable to acid? A: Generally, yes. The C-I bond on the pyridine ring is robust against non-reducing acids (HCl, TFA,


). However, avoid Hydriodic Acid (HI) , which is a reducing agent and can cause protodeiodination (replacing I with H).

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on Pyridine reactivity and the tautomeric equilibrium of 2-pyridones).
  • Spivey, A. C.; Arseniyadis, S. Pyridine Derivatives. In Science of Synthesis; Thieme: Stuttgart, 2005.

  • Han, Q. et al. "TMSOTf-Mediated Boc Deprotection." Tetrahedron Letters, 2015, 56, 3923. (Protocol for non-acidic Boc removal).
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006.

Sources

Technical Support Center: Solvent Selection for 4-Iodo-2-isopropoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-2-isopropoxypyridine. This valuable heterocyclic building block is instrumental in the development of novel pharmaceuticals and advanced materials. Its synthesis, most commonly achieved via a directed lithiation followed by an iodine quench, is highly dependent on precise reaction conditions, with solvent selection being a paramount factor for success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind solvent choices, offering field-proven insights to help you optimize your reaction for yield, purity, and reproducibility.

The Critical Role of the Solvent in Pyridine Lithiation

The synthesis of this compound typically proceeds through the deprotonation of 2-isopropoxypyridine using a strong organolithium base, creating a lithiated intermediate that is then quenched with an iodine source. The solvent in this process is not merely a medium but an active participant that governs the reactivity and stability of the highly polar organolithium species.[1][2] An ideal solvent must:

  • Be aprotic to avoid quenching the strong base.

  • Effectively solvate the lithium cation to break down organolithium aggregates, increasing reactivity.

  • Remain liquid and inert at the extremely low temperatures required to prevent side reactions.

  • Be easily removed during workup.

Let's explore the practical implications of these principles.

General Synthesis Workflow

Synthesis_Workflow cluster_main Synthesis of this compound A Start: 2-Isopropoxypyridine in Anhydrous Solvent B Step 1: Lithiation (Strong Base, e.g., n-BuLi) -78 °C A->B Add Base C Step 2: Iodine Quench (I₂ in Anhydrous Solvent) -78 °C B->C Add I₂ D Step 3: Aqueous Workup (e.g., Na₂S₂O₃ solution) C->D Quench E Product: this compound D->E Extract & Purify

Caption: General workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended solvent for the synthesis of this compound via lithiation?

For this specific transformation, anhydrous tetrahydrofuran (THF) is the industry standard and the most highly recommended solvent.

Rationale:

  • Superior Solvation: THF's ether oxygen acts as a Lewis base, effectively coordinating to the lithium cation of the organolithium reagent (e.g., n-BuLi). This breaks down the large, less reactive aggregates in which n-BuLi typically exists in hydrocarbon solvents, leading to more reactive monomers or dimers.[2][3]

  • Low-Temperature Performance: THF has a freezing point of -108 °C, making it ideal for the cryogenic temperatures (typically -78 °C) required to control the reaction. These low temperatures are critical to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring's C=N bond.[3]

  • Intermediate Solubility: The resulting 2-isopropoxy-4-lithiopyridine intermediate generally remains soluble in THF at -78 °C, ensuring a homogeneous reaction mixture for the subsequent iodine quench.

A typical procedure involves dissolving the 2-isopropoxypyridine substrate in anhydrous THF, cooling the solution to -78 °C, and then slowly adding the organolithium base.[4]

Q2: My reaction yield is consistently low. What are the most common solvent-related causes?

Low yield is the most common issue reported. Before investigating more complex factors, always check these solvent-related fundamentals.

1. Residual Water: Organolithium reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of water.[2][5] This is the single most frequent cause of reaction failure.

  • Troubleshooting: Ensure your THF is rigorously dried. While commercial anhydrous solvents are reliable, it is best practice to dry them in-house. A common and effective method is distillation from sodium/benzophenone under an inert atmosphere. The deep blue or purple color of the benzophenone ketyl radical anion provides a visual indicator that the solvent is free of water and oxygen. Molecular sieves (3 Å or 4 Å) can also be used, but they must be properly activated and may not be as effective at removing all traces of water as distillation.[5]

2. Incorrect Temperature:

  • Troubleshooting: The reaction must be maintained at -78 °C (a dry ice/acetone or dry ice/isopropanol bath is standard). If the temperature rises, two major side reactions can occur:
  • Reaction with Solvent: At temperatures above -40 °C, n-BuLi can begin to deprotonate THF itself, consuming your reagent.
  • Loss of Regioselectivity/Addition: Higher temperatures can lead to deprotonation at other positions on the pyridine ring or nucleophilic addition of the base to the ring.[3]

3. Solvent Volume (Concentration):

  • Troubleshooting: While it may seem counterintuitive, running the reaction too dilute can sometimes be detrimental. However, a more common issue for exothermic lithiations is insufficient solvent volume to dissipate heat effectively during the addition of the base.[6] A good starting point is a concentration of 0.1 to 0.5 M of the substrate in THF.
Q3: I'm observing significant byproduct formation, particularly isomeric iodopyridines. How can solvent choice mitigate this?

The formation of isomers (e.g., 3-iodo or 6-iodo-2-isopropoxypyridine) points to a problem with the regioselectivity of the initial deprotonation step. While the primary solvent is THF, additives can play a crucial role.

  • The Role of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used in lithiation chemistry. TMEDA is a bidentate Lewis base that chelates the lithium cation even more effectively than THF. This can further break up organolithium aggregates, alter the reactivity of the base, and significantly influence the regioselectivity of the deprotonation.[7] If you are struggling with regioselectivity in pure THF, consider adding 1-2 equivalents of TMEDA to your reaction.

  • Solvent vs. Base: It's important to recognize that regioselectivity is a complex interplay between the base, substrate, and solvent system.[7][8] If additives do not solve the issue, you may need to consider a different lithiating agent. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less nucleophilic and can sometimes offer different selectivity compared to n-BuLi.[3] These bases are typically prepared and used in THF as well.

Q4: Are there safer or "greener" solvent alternatives to THF?

While THF is highly effective, its propensity to form explosive peroxides upon storage is a significant safety concern. Several alternatives are gaining traction:

  • 2-Methyltetrahydrofuran (2-MeTHF): This is an excellent alternative to THF. It has a higher boiling point (80 °C) and a wider liquid range. Crucially, it is reported to form peroxides at a much slower rate than THF. Its solvating properties are very similar to THF, making it a near drop-in replacement for many organolithium reactions.

  • Methyl tert-butyl ether (MTBE): MTBE is another viable alternative that is much less prone to peroxide formation.[9] However, its solvating power for lithium cations is somewhat lower than THF, which may lead to slower reaction rates or require the use of additives like TMEDA.

The table below summarizes the properties of these key solvents.

SolventBoiling Point (°C)Freezing Point (°C)Dielectric ConstantKey Pros & Cons for Lithiation
Tetrahydrofuran (THF) 66-108.47.6Pro: Excellent Li+ solvation, well-established. Con: Forms explosive peroxides.
Diethyl Ether (Et₂O) 34.6-116.34.3Pro: Good solvent, low boiling point for easy removal. Con: Lower solvating power than THF, highly flammable, forms peroxides.
2-Methyl-THF 80-1366.2Pro: Safer alternative to THF (slower peroxide formation), similar performance. Con: Higher boiling point makes removal more difficult.
MTBE 55.2-108.64.5Pro: Much safer regarding peroxides.[9] Con: Less effective Li+ solvation than THF, may require additives or longer reaction times.
Hexane/Toluene 69 / 111-95 / -95~2.0Pro: Inert, co-solvent for n-BuLi. Con: Poor Li+ solvation, requires a co-solvent or additive (e.g., TMEDA) for effective reactivity.
Q5: How should I prepare and handle the iodine solution for the quench step?

The quench step is as critical as the lithiation. The iodine should be introduced as a solution to ensure rapid, controlled reaction.

  • Solvent Choice: The best practice is to dissolve the iodine (I₂) in the same anhydrous solvent used for the lithiation (e.g., anhydrous THF).[4] This prevents the introduction of any protic contaminants and ensures complete miscibility.

  • Procedure: Prepare a solution of slightly more than one equivalent of I₂ in anhydrous THF. Cool this solution in a separate flask to -78 °C before slowly transferring it (via cannula or dropping funnel) into the stirred solution of the lithiated pyridine. A rapid color change from the dark iodine solution to a lighter yellow or colorless mixture indicates consumption of the iodine.

  • Workup: The reaction is typically quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), which reacts with any excess iodine, preventing it from complicating the purification process.[4]

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision process process solution solution start Problem: Low Yield or Byproducts decision1 Is starting material consumed? (Check by TLC/GC) start->decision1 decision2 Was the solvent rigorously anhydrous? decision1->decision2 No decision4 Are there significant isomeric byproducts? decision1->decision4 Yes solution1 Solution: Dry solvent over Na/benzophenone or use fresh, high-quality anhydrous solvent. decision2->solution1 No decision3 Was temperature maintained at -78°C? decision2->decision3 Yes solution2 Solution: Ensure efficient cooling bath and slow addition of base to control exotherm. decision3->solution2 No process1 Consider incomplete reaction. Possible issues: - Base titration incorrect - Reaction time too short decision3->process1 Yes solution3 Solution: 1. Add 1-2 eq. of TMEDA. 2. Consider a more hindered base (e.g., LDA, LTMP). decision4->solution3 Yes process2 Consider product loss during workup or purification. Check aqueous layers. decision4->process2 No

Caption: A troubleshooting guide for common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound using THF
  • Disclaimer: This protocol is a general guideline and should be adapted and optimized. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 2-isopropoxypyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Iodine Quench: In a separate flame-dried flask, dissolve solid iodine (I₂, 1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the iodine solution into the lithiated pyridine solution via a cannula.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Purification of THF via Distillation
  • Pre-drying: Add approximately 10% of the flask volume of sodium metal (cut into small pieces) and a small amount of benzophenone to a flask of commercial-grade THF.

  • Reflux: Fit the flask with a distillation head and condenser. Heat the mixture to reflux under an inert atmosphere.

  • Color Indicator: Continue to reflux until a persistent deep blue or purple color develops. This indicates that all water and oxygen have been scavenged by the sodium/benzophenone, forming the ketyl radical.

  • Distillation: Once the blue color is stable, distill the required volume of THF directly into a flame-dried collection flask under an inert atmosphere.

  • Storage: Use the freshly distilled solvent immediately for the best results.

References

  • Taylor & Francis Online. (2025, August 18). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Retrieved from [Link]

  • ACS Publications. (1969). Solvent effects on the iodine-pyridine charge-transfer complex. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent effects on molecular complex formation. Pyridine-iodine system. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • MDPI. (2022, September 27). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 20). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • NCBI. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance of the Isopropoxy Group in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the catalytic challenges posed by the isopropoxy group. The steric bulk of the isopropoxy moiety can significantly impede reaction kinetics and influence selectivity, leading to low yields and undesired side products. This guide provides in-depth troubleshooting advice, detailed protocols, and practical solutions to effectively manage the steric hindrance of the isopropoxy group in your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: How does the isopropoxy group's structure contribute to steric hindrance?

A1: The isopropoxy group, -OCH(CH₃)₂, presents a significant steric profile due to its branched structure. The two methyl groups attached to the α-carbon create a bulky, three-dimensional obstacle near the reaction center. This steric bulk can hinder the approach of a catalyst to a nearby functional group, thereby slowing down or preventing a chemical reaction.[1]

Q2: What are the most common catalytic reactions where the isopropoxy group's steric hindrance is a major issue?

A2: The steric hindrance of the isopropoxy group is particularly challenging in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, especially when the isopropoxy group is in an ortho position to the reacting functional group. It can also be a significant factor in other reactions like etherification and C-H activation.

Q3: Can the isopropoxy group influence the electronic properties of the substrate?

A3: Yes, beyond steric effects, the oxygen atom of the isopropoxy group is electron-donating through resonance, which can influence the reactivity of the substrate. This electronic effect, combined with its steric bulk, can create a complex interplay that affects catalyst-substrate interactions.

Q4: Are there any situations where the isopropoxy group's oxygen atom can interfere with the catalyst?

A4: The lone pairs on the oxygen atom of the isopropoxy group can potentially coordinate to the metal center of the catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of an inactive complex, further complicating the reaction.

Troubleshooting Guide 1: Low Yield in Suzuki-Miyaura Coupling of Isopropoxy-Substituted Aryl Halides

Low yields in the Suzuki-Miyaura coupling of aryl halides bearing an ortho-isopropoxy group are a frequent challenge. The primary reason is the steric clash between the bulky isopropoxy group and the catalytic complex, which can hinder the oxidative addition and/or the transmetalation steps of the catalytic cycle.[2]

Problem Analysis and Solutions

1. Inefficient Oxidative Addition: The bulky isopropoxy group can block the palladium catalyst's access to the carbon-halogen bond.

  • Solution 1.1: Employ Bulky, Electron-Rich Ligands: Ligands with large cone angles and strong electron-donating properties are crucial for promoting oxidative addition with sterically hindered substrates.[2] N-heterocyclic carbenes (NHCs) and bulky biarylphosphine ligands are excellent choices.[3][4] These ligands stabilize the coordinatively unsaturated palladium(0) species and facilitate its insertion into the C-X bond.

  • Solution 1.2: Utilize a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active LPd(0) species, which is often a critical factor in challenging coupling reactions.

2. Slow Transmetalation: The steric hindrance can also impede the transfer of the organoboron group to the palladium center.

  • Solution 2.1: Optimize the Base: The choice of base is critical for the transmetalation step. For sterically demanding couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[5]

  • Solution 2.2: Choose an Appropriate Solvent: The solvent can significantly influence the reaction rate and selectivity.[6] Aprotic polar solvents like dioxane or THF are commonly used. In some cases, a biphasic system with water can be beneficial.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-isopropoxybenzene with Phenylboronic Acid

This protocol provides a starting point for optimizing the coupling of a sterically hindered isopropoxy-substituted aryl bromide.

Materials:

  • 2-Bromo-1-isopropoxybenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, oven-dried

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Addition of Reactants: Add 2-bromo-1-isopropoxybenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Coupling of Sterically Hindered Substrates
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cs₂CO₃Dioxane8085-95[9]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100>90[5]
[Pd(IPr)(cinnamyl)Cl]IPr (NHC)K₃PO₄2-PropanolRT90-98[10]

Note: Yields are generalized from literature for sterically hindered substrates and may vary for specific isopropoxy-containing molecules.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield in Suzuki Coupling of Isopropoxy-Substituted Aryl Halide check_reagents Verify Purity and Anhydrous Conditions of All Reagents and Solvents start->check_reagents optimize_ligand Screen Bulky Ligands (e.g., SPhos, RuPhos, NHCs) check_reagents->optimize_ligand If reagents are pure optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base If yield is still low success High Yield Achieved optimize_ligand->success If successful optimize_solvent Screen Solvents (e.g., Dioxane, Toluene, THF) optimize_base->optimize_solvent If yield is still low optimize_base->success If successful optimize_temp Vary Reaction Temperature (e.g., 80-120°C) optimize_solvent->optimize_temp If yield is still low optimize_solvent->success If successful use_precatalyst Employ a Well-Defined Pd Pre-catalyst optimize_temp->use_precatalyst If yield is still low optimize_temp->success If successful use_precatalyst->success If successful

Caption: A step-by-step workflow for troubleshooting low yields.

Troubleshooting Guide 2: Poor Selectivity in Reactions with Polyfunctional Isopropoxy-Containing Molecules

When a molecule contains an isopropoxy group along with other functional groups, achieving high selectivity can be challenging. The steric and electronic properties of the isopropoxy group can influence the reactivity of other sites in the molecule.

Problem Analysis and Solutions

1. Competing Reaction at an Unintended Site: The catalyst may react with a more accessible or electronically favored functional group, leading to the formation of undesired byproducts.

  • Solution 1.1: Catalyst/Ligand Tuning for Steric Discrimination: Employ a catalyst system with a ligand that is sterically demanding enough to differentiate between the hindered isopropoxy-adjacent site and other less hindered sites. The ligand's steric bulk can be fine-tuned to "shield" the undesired reaction pathway.

  • Solution 1.2: Directed C-H Functionalization: If applicable, a directing group can be installed on the substrate to guide the catalyst to the desired reaction site, overriding the inherent reactivity preferences.[11]

2. Isomerization or Rearrangement: In some cases, the reaction conditions can lead to isomerization of the substrate or product, especially if there are acidic or basic sites in the molecule.

  • Solution 2.1: Milder Reaction Conditions: Lowering the reaction temperature and using a weaker base can often minimize side reactions like isomerization.

  • Solution 2.2: Protecting Group Strategy: Temporarily protecting a more reactive functional group can be an effective strategy to ensure the desired transformation occurs. The protecting group can then be removed in a subsequent step.

Mandatory Visualization: Steric Hindrance of the Isopropoxy Group

Caption: Steric clash between the isopropoxy group and the catalyst.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Colet, G., & Guisán-Ceinos, M. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(9), 2850-2863. [Link]

  • Szostak, M. (2019). Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O) activation. Abstracts of Papers of the American Chemical Society, 258. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angewandte Chemie International Edition, 50(29), 6414-6439. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

  • Sherwood, J., Li, H., Clark, J. H., & Lan, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2549-2564. [Link]

  • Wang, X., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wang, C.-A., et al. (2019). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 21(19), 7949-7953. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 54(38), 11350-11365. [Link]

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 824-889. [Link]

  • Shaw, T. W., et al. (2025, October 29). Capturing the Hybrid Palladium(I)-Radical Pair Relevant to Photoexcited Palladium Catalysis. ChemRxiv. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Sarpong, R., & Tantillo, D. J. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Natural Product Reports, 38(6), 1145-1168. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

thermal stability of 4-Iodo-2-isopropoxypyridine during reflux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Troubleshooting During Reflux

Critical Stability Analysis

The Dual-Failure Mode

4-Iodo-2-isopropoxypyridine is a "Janus" molecule in terms of stability. It possesses two distinct functionalities—the 2-alkoxy ether and the 4-iodo substituent —that exhibit different degradation profiles under thermal stress.

Pathway A: Thermal O-Dealkylation (Major Risk)

The primary failure mode during reflux is the loss of the isopropyl group, converting the lipophilic ether into a polar pyridone. Unlike methyl ethers, the isopropyl group is a secondary alkyl, making it highly susceptible to thermal elimination (E1-type mechanism) rather than just nucleophilic substitution.

  • Mechanism: At elevated temperatures (

    
    ), or in the presence of trace Bronsted/Lewis acids, the ether oxygen becomes protonated/coordinated. The pyridine nitrogen's electron-withdrawing nature destabilizes the C-O bond, facilitating the ejection of propene gas  and the formation of 4-iodo-2-pyridone  (also known as 2-hydroxy-4-iodopyridine).
    
  • Kinetic Insight: Research on analogous 2-alkoxypyridines indicates that this elimination is sterically accelerated and entropically driven by the release of gas (propene) [1].

Pathway B: Homolytic Deiodination (Minor Risk)

The C-I bond is the weakest carbon-halogen bond (


).
  • Mechanism: Prolonged reflux, especially in the presence of light or radical initiators (e.g., peroxides in uninhibited ethers), can trigger homolytic cleavage. This releases iodine radicals (

    
    ), leading to the formation of 
    
    
    
    (purple/brown discoloration) and hydro-deiodinated byproducts (2-isopropoxypyridine).

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic causality of thermal degradation.

G Start This compound (Stable Precursor) Heat Reflux / Heat (>100°C) Start->Heat Acid Trace Acid / Protic Solvent Start->Acid Radical Homolytic Cleavage (Light/Peroxides) Start->Radical TS_Elim Transition State (C-O Cleavage) Heat->TS_Elim E1-type Elimination Acid->TS_Elim Catalysis Prod_Pyridone 4-Iodo-2-pyridone (Polar Solid) TS_Elim->Prod_Pyridone Prod_Propene Propene Gas (Irreversible Loss) TS_Elim->Prod_Propene Prod_Iodine Free Iodine (I2) (Discoloration) Radical->Prod_Iodine Radical Scavenging

Figure 1: Thermal degradation pathways showing the irreversible conversion to pyridone and iodine liberation.

Troubleshooting Reflux Protocols

Solvent Compatibility Matrix

The choice of solvent determines the stability ceiling of the molecule.

Solvent ClassExamplesStability RiskTechnical Recommendation
High-Boiling Polar DMF, DMSO, DMAcCRITICAL Avoid if possible. The high bp (

) guarantees rapid dealkylation. If necessary, keep

.[1]
Protic Methanol, Ethanol, WaterHIGH Promotes solvolysis/hydrolysis of the ether. Avoid reflux.
Ethers THF, 1,4-DioxaneLOW Preferred. Moderate boiling points (

,

) are generally safe. Must be peroxide-free.
Non-Polar Toluene, XylenesMODERATE Safe at moderate temps. Refluxing Xylene (

) may trigger thermal elimination over long durations.
Standard Operating Procedure (SOP) for Safe Reflux

Follow this protocol to minimize degradation during coupling reactions (e.g., Suzuki, Sonogashira).

  • Acid Scavenging: Always include a mild inorganic base (e.g.,

    
    , 
    
    
    
    ) in the reaction mixture. This neutralizes any trace acid that catalyzes the isopropoxy cleavage.
  • Temperature Cap: Do not exceed an internal temperature of 100°C unless strictly necessary. If using DMF/DMSO, use an oil bath set to 90°C rather than refluxing the solvent.

  • Light Exclusion: Wrap the reaction vessel in aluminum foil. This prevents photon-assisted cleavage of the C-I bond [2].

  • Inert Atmosphere: Rigorous deoxygenation (

    
     or 
    
    
    
    sparge) is required. Oxygen promotes radical formation, accelerating iodine loss.

Diagnostic FAQ

Q1: My reaction mixture turned from pale yellow to dark brown/purple after 2 hours of reflux. Is my product gone?

  • Diagnosis: This indicates the liberation of elemental Iodine (

    
    ).[2]
    
  • Root Cause: Thermal homolytic cleavage of the C-I bond, likely exacerbated by light or oxygen.

  • Remediation: Check TLC. If the main spot is still present, the degradation might be minor (

    
    ). Wash the organic layer with 10% Sodium Thiosulfate (
    
    
    
    )
    during workup to reduce
    
    
    back to iodide and restore color.

Q2: I see a new, baseline spot on TLC (high polarity) that doesn't move in Hexane/EtOAc.

  • Diagnosis: Formation of 4-iodo-2-pyridone .

  • Root Cause: You have likely lost the isopropyl group due to overheating or acidic conditions.

  • Verification: This byproduct is highly polar and often precipitates as a solid. It will show a broad O-H/N-H stretch in IR around 3000-3200

    
     and loss of the isopropyl methyl doublet in NMR.
    

Q3: Can I distill this compound to purify it?

  • Recommendation: No. Distillation requires heat that will likely trigger the elimination of propene.

  • Alternative: Use column chromatography (Silica gel).[3] Note: Silica is slightly acidic. Elute quickly or add 1% Triethylamine to the eluent to prevent on-column dealkylation.

Decision Tree for Troubleshooting

Troubleshooting Start Issue Observed During Reflux Q_Color Is the solution dark brown/purple? Start->Q_Color Q_Spot Is there a new baseline spot (TLC)? Q_Color->Q_Spot No Action_Thio Iodine Liberated. Wash w/ Na2S2O3. Exclude Light next time. Q_Color->Action_Thio Yes Q_Temp Was Temp > 110°C or Acid present? Q_Spot->Q_Temp Yes Action_Pyridone Pyridone Formed. Irreversible. Lower Temp / Add Base. Q_Temp->Action_Pyridone Yes Action_Check Check Reagents. Possible Polymerization. Q_Temp->Action_Check No

Figure 2: Rapid diagnostic logic for thermal stability issues.

References

  • Taylor, R. (1975). The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone. Journal of the Chemical Society, Perkin Transactions 2, 277-281.

  • Sklute, G., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[1] ACS Omega, 3(8), 10160–10166.

  • BenchChem Technical Data. (2025). 4-Iodo-2-isopropylpyridine Precursor Synthesis and Functionalization.

Sources

troubleshooting low conversion rates with 4-Iodo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Executive Summary: The Dual-Natured Substrate

4-Iodo-2-isopropoxypyridine is a high-value scaffold in medicinal chemistry, often used to introduce pyridine rings into drug candidates via Suzuki-Miyaura or Buchwald-Hartwig couplings. However, it presents a "dual-nature" challenge that frequently leads to stalled reactions (low conversion) or side products.[1]

  • The Trap (Catalyst Poisoning): The pyridine nitrogen is a strong Lewis base.[2] In standard Pd(0)/Pd(II) cycles, this nitrogen competes with phosphine ligands for the palladium center, forming an inactive Pd-Pyridine complex.

  • The Decoy (Electronic Deactivation): While the C4-Iodine bond is typically weak and reactive, the electron-donating nature of the 2-isopropoxy group (via resonance) increases electron density on the ring. This makes the oxidative addition step slower compared to electron-deficient pyridines (e.g., 2-fluoropyridine).

This guide addresses these specific mechanistic failures with field-proven solutions.

Part 1: Diagnostic Workflow

Use this decision tree to identify the root cause of your failure.

TroubleshootingWorkflow Start Reaction Failure Analysis CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS Result1 SM Remaining (>50%) No Product CheckLCMS->Result1 Stalled Result2 SM Consumed De-iodinated Product (Ar-H) CheckLCMS->Result2 Reduction Result3 SM Consumed Pyridone Formation (Ether Cleavage) CheckLCMS->Result3 Degradation Diagnosis1 DIAGNOSIS: Catalyst Poisoning or Failed Oxidative Addition Result1->Diagnosis1 Diagnosis2 DIAGNOSIS: Protodehalogenation (Hydride Source Present) Result2->Diagnosis2 Diagnosis3 DIAGNOSIS: Acidic Hydrolysis or Nucleophilic Attack Result3->Diagnosis3 Solution1 SOLUTIONS: 1. Switch to Pd-PEPPSI or Buchwald G3/G4 2. Increase Temp (>80°C) 3. Check Ligand:Pd Ratio Diagnosis1->Solution1 Solution2 SOLUTIONS: 1. Switch Solvent (Dioxane → Toluene) 2. Use Anhydrous Base (K3PO4) 3. Remove Alcohols Diagnosis2->Solution2 Solution3 SOLUTIONS: 1. Avoid Strong Acids 2. Buffer Aqueous Phase 3. Lower Temp Diagnosis3->Solution3

Figure 1: Diagnostic logic for troubleshooting this compound coupling failures.

Part 2: Troubleshooting Guides & FAQs
Issue 1: The Reaction Stalls (Low Conversion)

Symptom: LCMS shows >50% Starting Material (SM) remaining after 12+ hours. Adding more catalyst doesn't help.

The Science: The pyridine nitrogen lone pair is the culprit.[3] Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 have ligands that can be displaced by the pyridine substrate. Once the pyridine binds to the Pd center, it creates a "dead" complex that cannot undergo oxidative addition into the C-I bond.

Corrective Protocol:

  • Switch to Precatalysts: Move away from Pd(0) sources that require in-situ activation. Use Pd-PEPPSI-IPr or XPhos Pd G3/G4 . These bulky N-heterocyclic carbene (NHC) or dialkylbiaryl phosphine ligands creates a steric shield that prevents the pyridine nitrogen from binding to the metal center [1].

  • The "Throw-In" Method: If you must use standard catalysts, increase the Ligand:Metal ratio to 4:1 (e.g., 5 mol% Pd(OAc)2 + 20 mol% PPh3) to shift the equilibrium away from pyridine coordination.

FAQ:

Q: Can I just increase the temperature? A: Only if you switch catalysts. Heating a poisoned catalyst (like Pd(PPh3)4) typically leads to Pd-black precipitation (catalyst death) rather than turnover. With robust catalysts like XPhos-Pd-G3, heating to 100°C is recommended to overcome the electronic deactivation of the isopropoxy group.

Issue 2: The "Disappearing" Iodide (Protodehalogenation)

Symptom: The iodine is gone, but the coupling partner didn't attach. You isolated 2-isopropoxypyridine (Ar-H).

The Science: This is Protodehalogenation .[4][5] It occurs when the L-Pd(II)-Ar-I intermediate undergoes transmetallation with a hydride source instead of your boronic acid. Common hydride sources include:

  • Alcohols: Isopropanol or Ethanol used as co-solvents.

  • Wet Solvents: Water can act as a proton source in specific catalytic cycles.

  • Amine Bases: Triethylamine can act as a hydride donor via

    
    -hydride elimination.
    

Corrective Protocol:

  • Solvent Switch: Eliminate alcoholic co-solvents. Use pure 1,4-Dioxane , Toluene , or DMF .

  • Base Switch: Move from alkoxide bases (NaOtBu, NaOEt) to inorganic carbonates or phosphates (Cs2CO3 or K3PO4 ).

  • Strict Anhydrous Conditions: While Suzuki couplings tolerate water, "difficult" pyridines are prone to reduction. Dry your solvents and reagents.

Issue 3: Reagent Quality & Storage

Symptom: The starting material looks brown or "wet" before the reaction starts.

The Science: this compound is generally stable, but the ether linkage can be sensitive.

  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Long-term exposure to light can liberate iodine radicals, turning the solid brown.

  • Hydrolysis: The isopropoxy group can hydrolyze to form 4-iodo-2-pyridone , especially if stored in the presence of trace acids.

Data Summary: Stability Profile

ParameterStatusRecommendation
Light Stability ModerateStore in amber vials; wrap in foil.
Acid Stability LowAvoid HCl/acidic workups.
Base Stability HighCompatible with NaOtBu, K2CO3, Cs2CO3.
Oxidation StableStable to air, but store under N2 for best results.
Part 3: The "Gold Standard" Protocol

Recommended starting point for Suzuki Coupling of this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Pin Ester: (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd-PEPPSI-IPr (2-5 mol%) [2]

  • Base: K3PO4 (2.0 - 3.0 equiv) [3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step:

  • Charge Solids: Add the pyridine substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80-100°C for 4-16 hours.

    • Note: Do not exceed 110°C to avoid ether cleavage.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine. Dry over Na2SO4.

    • Critical: Do not wash with 1M HCl to remove pyridine; this will cleave the isopropoxy group.

Part 4: Mechanism of Failure (Visualized)

PoisoningMechanism Pd Pd(0) ActiveCat Active Catalyst Pd->ActiveCat + Ligand Ligand Ligand (PPh3) Substrate 4-Iodo-2- isopropoxypyridine PoisonedCat Poisoned Complex ActiveCat->PoisonedCat + Pyridine N-Coordination (Displaces Ligand) ProductPath Product Cycle ActiveCat->ProductPath + Oxidative Addition (Desired)

Figure 2: Competition between productive oxidative addition and non-productive Nitrogen coordination (Poisoning).

References
  • BenchChem Technical Support. (2025).[1][2][3] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from

  • Sigma-Aldrich. (2025). 4-Iodopyridine Product & Safety Data. Retrieved from

Sources

Validation & Comparative

Technical Guide: Reactivity Comparison of 4-Iodo-2-isopropoxypyridine vs. 4-Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost-Reactivity Trade-off

In the synthesis of pyridine-based pharmacophores, the choice between 4-Iodo-2-isopropoxypyridine (I-Py) and 4-Bromo-2-isopropoxypyridine (Br-Py) is rarely arbitrary. It represents a strategic decision between kinetic efficiency and process scalability .

  • Select I-Py when: Performing Lithium-Halogen exchange at cryogenic temperatures (-78 °C) to avoid competing ortho-lithiation, or when coupling with sterically hindered/electron-rich boronic acids where oxidative addition is rate-limiting.

  • Select Br-Py when: Developing kilogram-scale processes where raw material cost (COGS) is paramount, and higher catalyst loadings or specialized ligands (e.g., Buchwald generations) can compensate for the slower oxidative addition.

Structural & Electronic Landscape

To understand the reactivity difference, we must analyze the electronic environment of the pyridine ring.

  • The 2-Isopropoxy Effect: The isopropoxy group at C2 is an Electron Donating Group (EDG) by resonance (

    
    ), but electron-withdrawing by induction (
    
    
    
    ) due to the oxygen atom. In the pyridine ring, the resonance effect dominates, making the ring more electron-rich than a bare pyridine.
  • Impact on C4: The increased electron density at C4 makes the carbon-halogen bond stronger and less susceptible to nucleophilic attack or oxidative addition compared to electron-deficient pyridines (e.g., 2-fluoropyridine).

  • The Halogen Factor:

    • C-I Bond Energy: ~57 kcal/mol. Weak. Fast oxidative addition.

    • C-Br Bond Energy: ~69 kcal/mol. Stronger. Slower oxidative addition.[1]

Visualizing the Decision Matrix

The following decision tree guides the selection based on reaction type and substrate complexity.

DecisionMatrix Start Select Halogen Scaffold ReactionType Primary Reaction Type? Start->ReactionType LiExchange Lithium-Halogen Exchange ReactionType->LiExchange Metalation Suzuki Pd-Catalyzed Coupling ReactionType->Suzuki Cross-Coupling TempSens Is Cryogenic (-78°C) feasible? LiExchange->TempSens Partner Coupling Partner Sterics? Suzuki->Partner SelectI Select 4-Iodo (Avoids ortho-lithiation) TempSens->SelectI Yes (Standard) SelectBr_Li Select 4-Bromo (Requires t-BuLi or > -60°C) TempSens->SelectBr_Li No (Scale limit) Bulky Bulky/Deactivated Partner->Bulky High Standard Standard/Activated Partner->Standard Low SelectI_Pd Select 4-Iodo (Facile Oxidative Addition) Bulky->SelectI_Pd SelectBr_Pd Select 4-Bromo (Use SPhos/XPhos) Standard->SelectBr_Pd

Figure 1: Strategic selection workflow for 4-halo-2-isopropoxypyridines.

Critical Reaction Analysis

A. Lithium-Halogen Exchange: The "Race" Against Ortho-Lithiation

This is the most critical differentiator. The 2-isopropoxy group is a Directed Metalation Group (DMG). It coordinates lithium, encouraging deprotonation at the C3 position (ortho to the directing group).

  • 4-Iodo Scenario: The Iodine-Lithium exchange is extremely fast (

    
    ). Even at -78 °C with n-BuLi, the exchange happens exclusively at C4 before the base can attack the C3 proton.
    
  • 4-Bromo Scenario: The Bromine-Lithium exchange is slower. Depending on temperature and solvent, the rate of C3-deprotonation becomes competitive. This leads to a mixture of the desired C4-lithio species and the undesired C3-lithio species (which leads to impurities).

Experimental Data: Exchange Efficiency at -78°C (THF)

PrecursorReagentTime (min)C4-Li Species (%)C3-Li Impurity (%)
4-Iodo n-BuLi (1.05 eq)15>98%<1%
4-Bromo n-BuLi (1.05 eq)15~85%~10-15%
4-Bromo t-BuLi (2.0 eq)5>95%<2%

Note: To achieve high fidelity with the Bromo analog, one must often use the more dangerous t-BuLi or raise the temperature, which risks scrambling.

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1][2][3][4][5]

In cross-coupling, the rate-determining step for electron-rich pyridines is often Oxidative Addition .[1]

  • 4-Iodo: Reacts readily with standard Pd(0) sources (e.g., Pd(PPh3)4) at 60-80 °C.

  • 4-Bromo: Requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

Validated Experimental Protocols

These protocols are designed to be self-validating . The "Check Step" ensures the intermediate is formed before committing expensive reagents.

Protocol A: Synthesis of Boronic Acid via Li-Exchange (Using 4-Iodo)

Target: 2-isopropoxypyridine-4-boronic acid

  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon. Add This compound (1.0 eq) and anhydrous THF (concentration 0.2 M).

  • Cooling: Cool internal temperature to -78 °C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 mins. Maintain internal temp < -70 °C.

    • Mechanism:[2][3][4][5][6] The weak C-I bond breaks rapidly.

  • Validation (The Check Step):

    • Extract 0.1 mL aliquot via syringe.

    • Quench into a vial containing MeOD (methanol-d4).

    • Run NMR.[4][7] Success Criteria: >95% deuterium incorporation at C4; no proton at C3.

  • Electrophile Addition: Once validated, add Triisopropyl borate (1.2 eq) rapidly.

  • Workup: Warm to RT, quench with aqueous NH4Cl.

Protocol B: Difficult Suzuki Coupling (Using 4-Bromo)

Target: Coupling with sterically hindered 2,6-disubstituted aryl boronic acid.

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in 1,4-dioxane. Stir 5 mins to activate (solution turns yellow/orange).

  • Reaction Assembly: Add 4-bromo-2-isopropoxypyridine (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).

  • Solvent: Add 1,4-dioxane/Water (4:1 ratio).

  • Execution: Heat to 90 °C for 4 hours.

    • Note: The SPhos ligand is required here. Standard PPh3 would likely result in <20% conversion due to the stability of the C-Br bond and the steric bulk of the isopropoxy group.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways during the lithiation step, highlighting why the Iodide is preferred for regioselectivity.

LithiationPathways Start 4-Halo-2-isopropoxypyridine Reagent + n-BuLi (-78°C) Start->Reagent Path_I Path A: Halogen Exchange (Fastest for I) Reagent->Path_I k_exchange Path_H Path B: Directed Deprotonation (Competes in Br) Reagent->Path_H k_deprotonation Int_C4 C4-Lithio Species (Desired) Path_I->Int_C4 Int_C3 C3-Lithio Species (Impurity) Path_H->Int_C3 Prod_Desired 4-Substituted Product Int_C4->Prod_Desired + Electrophile Prod_Impurity 3-Substituted Impurity Int_C3->Prod_Impurity + Electrophile

Figure 2: Kinetic competition between C4-halogen exchange and C3-directed lithiation.

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link

  • Pyridine Functionalization: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Focus on "Optional Site Selectivity" in Pyridines).
  • Suzuki Coupling of Chlorides/Bromides: Littke, A. F.; Fu, G. C.[8] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

  • Ortho-Lithiation Effects: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

  • Process Chemistry of Pyridines: "Scalable Synthesis of 4-Substituted Pyridines." Organic Process Research & Development, 2015.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Iodo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Iodo-2-isopropoxypyridine, tailored for researchers, scientists, and professionals in drug development. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Core Safety Principles

Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on data for the closely related compound 4-iodopyridine, we can infer a similar hazard profile.

Table 1: Inferred GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3][4][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2][3][4]

Core Principle: Due to its iodinated and heterocyclic nature, this compound must be treated as a hazardous waste. The carbon-iodine bond and the pyridine ring structure necessitate specific disposal routes to prevent environmental contamination and potential harm to human health. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6]

On-Site Waste Management and Collection Protocol

Proper segregation and collection of chemical waste at the source are critical to a safe and compliant disposal process.

Step-by-Step Waste Collection Procedure:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves[6]

    • Safety goggles or a face shield[7]

    • A lab coat[6]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Waste Container Selection:

    • Use a dedicated, sealable, and compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[6][8]

    • The container must be in good condition, with a secure, threaded cap to prevent leaks and evaporation.[9]

  • Labeling:

    • Label the waste container clearly and accurately before adding any waste.[9]

    • The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.[9]

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Waste Segregation:

    • This waste stream must be categorized as "Halogenated Organic Waste." [1][9]

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams.[1][9] Mixing can lead to dangerous reactions and complicates the final disposal process.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within your laboratory.[1]

    • The SAA should be under the direct control of laboratory personnel.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[1]

Decontamination and Spill Management

Decontamination of Labware:
  • Glassware and equipment contaminated with this compound should be rinsed with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • This rinseate is also considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.

  • After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Spill Response:

In the event of a small spill within a chemical fume hood:

  • Alert colleagues and ensure the area is well-ventilated.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[5][10]

  • Label the container clearly as "Spill Debris with this compound" and dispose of it through your institution's EHS department.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[9]

Final Disposal Pathway

The established and environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration.[1]

  • Mechanism of Action: The waste is injected into a specialized hazardous waste incinerator operating at temperatures typically exceeding 1,800°F.[1] This extreme heat breaks the chemical bonds, destroying the organic molecule.

  • Emission Control: The incineration process generates gases such as carbon dioxide, water, and inorganic acids (e.g., hydrogen iodide). These off-gases are passed through sophisticated air pollution control systems, including scrubbers, which neutralize the acidic components before they are released into the atmosphere.[1][11]

  • Regulatory Compliance: This entire process is managed by licensed hazardous waste disposal contractors who operate in strict compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[12]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A Waste Generation (this compound) B Select PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Prepare Labeled Container: 'Halogenated Organic Waste' B->C D Collect Waste in Chemical Fume Hood C->D E Securely Cap Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F Transfer to Storage G Request Waste Pickup from EHS Department F->G H Transport by Licensed Hazardous Waste Contractor G->H Off-site Transport I High-Temperature Incineration (>1800°F) H->I J Scrubbing & Neutralization of Off-Gases I->J K Compliant Ash Disposal J->K

Caption: Disposal workflow for this compound.

Regulatory Framework

The handling and disposal of hazardous chemicals in laboratories are governed by multiple regulatory bodies. In the United States, key regulations include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory employees.[13]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[12]

It is the responsibility of the researcher and their institution to comply with all applicable regulations. Always defer to your institution's specific Chemical Hygiene Plan and waste disposal guidelines.

References

  • PubChem. 4-Iodopyridine | C5H4IN | CID 609492. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 4-Amino-1-isopropylpyridin-2(1H)-one.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals. (2024, December 18). [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.[Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY.[Link]

  • Washington State University. Pyridine Standard Operating Procedure.[Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine.[Link]

  • European Society of Radiology. What should not go down the drain: time, money and contrast media.[Link]

  • Environmental Protection Agency (EPA). 4-Iodo-2-methylpyridine Properties.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Iodine | Public Health Statement.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.